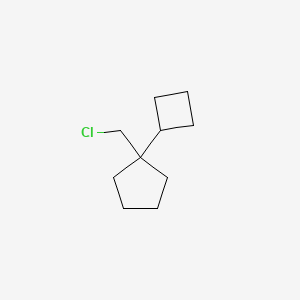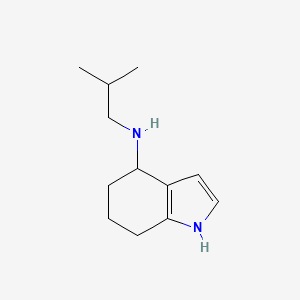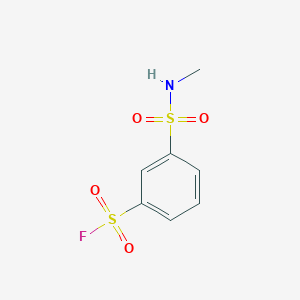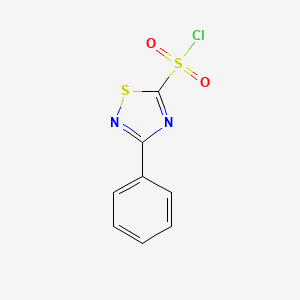![molecular formula C12H21NO2 B15254899 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254899.png)
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Propan-2-yl)-9-azabicyclo[331]nonane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure
Preparation Methods
The synthesis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,5-cyclooctadiene with borane to form a bicyclic intermediate, which is then further functionalized to introduce the carboxylic acid group . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including hydroboration and Suzuki coupling reactions
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its ability to participate in various chemical reactions due to its reactive functional groups. The molecular targets and pathways involved depend on the specific application. For example, in hydroboration reactions, the compound acts as a hydroborating agent, facilitating the addition of boron to alkenes .
Comparison with Similar Compounds
Similar compounds to 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid include other bicyclic compounds such as 9-borabicyclo[3.3.1]nonane (9-BBN) and its derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a bicyclic structure with a carboxylic acid group, providing distinct reactivity and applications.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
9-propan-2-yl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c1-8(2)13-10-4-3-5-11(13)7-9(6-10)12(14)15/h8-11H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
VTEGZCOABUJIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCCC1CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[1-(benzylamino)ethyl]phenyl}acetamide](/img/structure/B15254831.png)


![6-amino-3-nitro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254842.png)
![2-[4-Hydroxy-4-(trifluoromethyl)pyrrolidin-2-yl]acetic acid](/img/structure/B15254849.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15254854.png)





![tert-butyl N-[1-(2-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B15254887.png)

